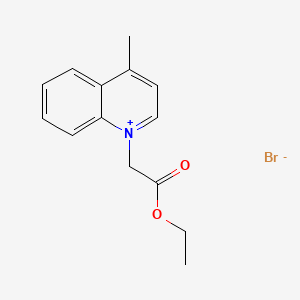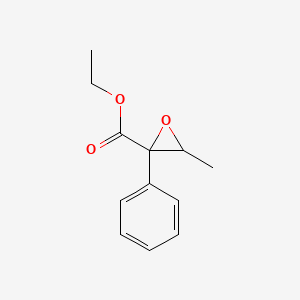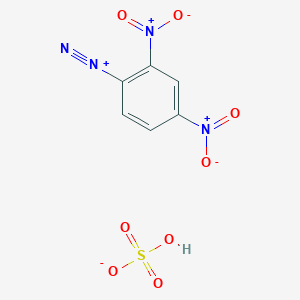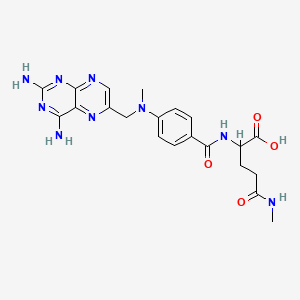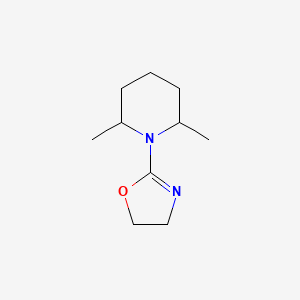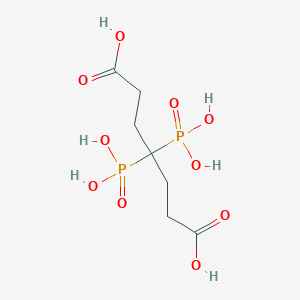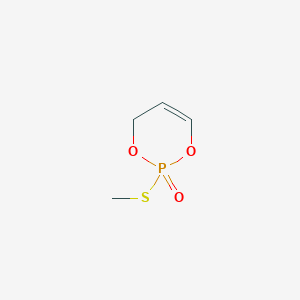
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one typically involves the reaction of phosphorus trichloride with a suitable alcohol and a thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction of phosphorus trichloride with methanol and methyl mercaptan in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or phosphine oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur or oxygen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and phosphine oxides. These products can be further utilized in various chemical processes and applications .
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the modulation of their activity. The specific pathways involved may vary depending on the application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-2H,4H-1,3,2lambda~5~-dioxaphosphinin-2-one include:
- 2-(Methylsulfanyl)ethane-1-sulfonate
- 2-(Methylsulfonyl)ethanol
- 2-(Methylsulfanyl)nicotinamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phosphorus, oxygen, and sulfur atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
66432-52-8 |
|---|---|
Molekularformel |
C4H7O3PS |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
2-methylsulfanyl-4H-1,3,2λ5-dioxaphosphinine 2-oxide |
InChI |
InChI=1S/C4H7O3PS/c1-9-8(5)6-3-2-4-7-8/h2-3H,4H2,1H3 |
InChI-Schlüssel |
BJWQLZCNQSQPRN-UHFFFAOYSA-N |
Kanonische SMILES |
CSP1(=O)OCC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
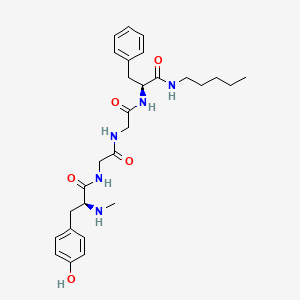
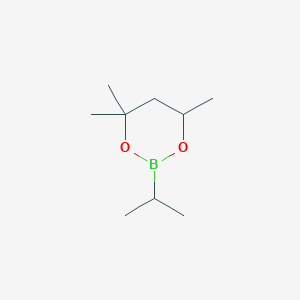
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)

![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
